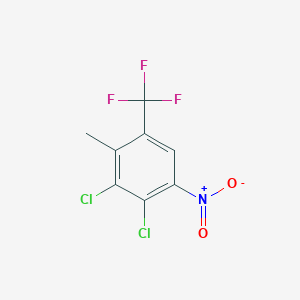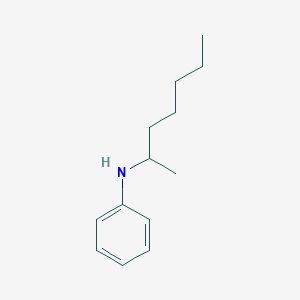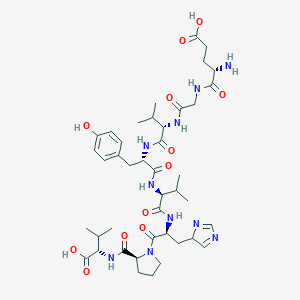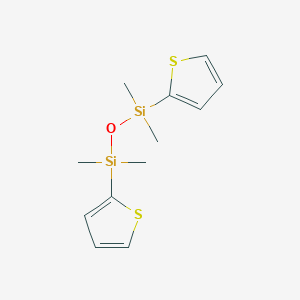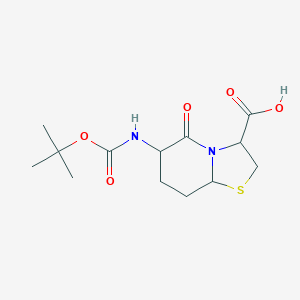
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid, also known as OTBN, is a synthetic compound that has been extensively studied in scientific research due to its unique chemical properties. OTBN is a bicyclic beta-lactam antibiotic that belongs to the family of thienamycin antibiotics. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It works by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventually cell lysis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new antibiotics. It has been shown to have minimal effects on mammalian cells, suggesting that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying bacterial cell wall synthesis and the development of new antibiotics. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in combination therapy with other antibiotics. Additionally, there is interest in exploring the use of this compound in the treatment of biofilm-related infections, as well as its potential use in veterinary medicine.
Méthodes De Synthèse
The synthesis of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves a multi-step process that starts with the reaction of tert-butyl carbamate with 2-mercaptoacetic acid to form the thiol ester intermediate. This intermediate is then reacted with 7-aminocephalosporanic acid to form the bicyclic beta-lactam ring. The final step involves the removal of the tert-butyl protecting group to form the final product, this compound.
Applications De Recherche Scientifique
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been extensively studied for its potential use as a broad-spectrum antibiotic. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.
Propriétés
Numéro CAS |
124602-20-6 |
|---|---|
Formule moléculaire |
C13H20N2O5S |
Poids moléculaire |
316.38 g/mol |
Nom IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5S/c1-13(2,3)20-12(19)14-7-4-5-9-15(10(7)16)8(6-21-9)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
Clé InChI |
GSKFHLHROGBPGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
Synonymes |
(3S,6S,9R)-2-oxo-3-t-butyloxycarboxylamino-7-thia-1-aza-bicyclo(4.3.0)nonane-9-carboxylic acid 2-oxo-3-boc-TABNCA 2-oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





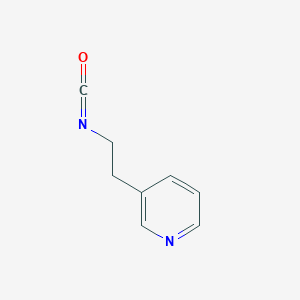

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

